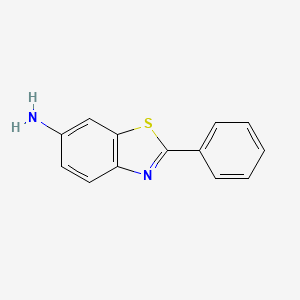

2-Phenyl-benzothiazol-6-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLJYUSJAVJLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332606 | |

| Record name | 2-Phenyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-97-8 | |

| Record name | 2-Phenyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6392-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenyl-benzothiazol-6-ylamine molecular weight and formula

An In-Depth Technical Guide to 2-Phenyl-benzothiazol-6-ylamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 6392-97-8), a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

This compound is a solid organic compound belonging to the benzothiazole family. Its structure, featuring a benzothiazole core substituted with a phenyl group at the 2-position and an amine group at the 6-position, endows it with unique chemical reactivity and biological activity.

Molecular Identity

-

Synonyms: 2-Phenylbenzo[d]thiazol-6-amine[2]

Physicochemical Data

The compound's physical characteristics are essential for its handling, formulation, and application in various experimental settings. The data presented below has been consolidated from multiple chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 6392-97-8 | [1][3] |

| Appearance | Solid / Powder | [4] |

| Melting Point | 206-207 °C | [2][3] |

| Boiling Point | 430.9 °C at 760 mmHg | [2] |

| Density | 1.301 g/cm³ | [2] |

| Flash Point | 214.4 °C | [2] |

Synthesis Strategies: Constructing the Benzothiazole Core

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The methodologies employed are chosen based on the desired substitution pattern, yield, and scalability. The Jacobson synthesis, which involves the cyclization of thiobenzanilides, is a classic and powerful method for generating this scaffold.[5]

A prevalent and versatile approach involves the condensation of 2-aminothiophenols with various electrophilic partners. For 2-arylbenzothiazoles, this typically involves reacting 2-aminothiophenol with an aromatic aldehyde or carboxylic acid.[6][7] Polyphosphoric acid (PPA) is often used as a dehydrating agent and solvent to drive the reaction at elevated temperatures.[6][7]

General Experimental Workflow: Condensation Method

The following diagram illustrates a generalized workflow for the synthesis of a 2-phenylbenzothiazole derivative, a common pathway for producing the core structure of the topic compound.

Caption: Role of the scaffold in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicity data is limited, standard precautions for handling chemical solids should be followed.

Recommended Protocol for Safe Handling

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low. [8]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles). [8][9]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. [8]* First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]* First Aid (IF ON SKIN): Wash with plenty of soap and water. [8]* First Aid (IF INHALED): Move the person to fresh air. [8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][9]Keep away from sources of ignition. [8]

Conclusion

This compound is more than a simple chemical compound; it is a key enabler in the fields of pharmaceutical sciences and material research. Its robust synthesis routes and versatile chemical nature make it an invaluable scaffold for developing novel therapeutic agents and functional materials. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety protocols, allows researchers to fully leverage its potential in advancing scientific discovery.

References

- This compound | CAS 6392-97-8 | SCBT. Santa Cruz Biotechnology.

- Cas 6392-97-8, this compound | lookchem. LookChem.

- 2-(3-Amino-phenyl)-benzothiazol-6-ylamine - AK Scientific, Inc. AK Scientific, Inc.

- This compound CAS#: 6392-97-8 - ChemicalBook. ChemicalBook.

- Chemistry of 2-(2′-Aminophenyl)

- 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica. CymitQuimica.

- 2-Phenylbenzothiazole SDS, 883-93-2 Safety D

- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.

- Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Applic

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review.

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 6392-97-8,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 6392-97-8 [m.chemicalbook.com]

- 4. 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica [cymitquimica.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

The Multifaceted Biological Activities of 2-Phenyl-Benzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 2-Phenyl-Benzothiazole Scaffold

The 2-phenyl-benzothiazole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical architecture, consisting of a benzene ring fused to a thiazole ring with a phenyl substituent at the 2-position, imparts a range of favorable physicochemical properties and diverse biological activities.[1][2][3] This guide provides an in-depth technical overview of the significant biological activities of 2-phenyl-benzothiazole compounds, with a focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity - A Primary Therapeutic Avenue

2-Phenyl-benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][2][4] Their mechanism of action is often multifaceted, involving interactions with key cellular targets and signaling pathways.

Mechanism of Action: Targeting Cancer's Core Pathways

A significant body of research points to the interaction of 2-phenyl-benzothiazoles with the Aryl Hydrocarbon Receptor (AhR) as a key event in their anticancer activity.[5][6][7] The AhR is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, proliferation, and differentiation. Certain 2-phenyl-benzothiazole derivatives act as potent AhR agonists, leading to the induction of downstream target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), which can metabolize pro-carcinogens or, in some contexts, lead to the production of cytotoxic metabolites within cancer cells.[6][7]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation by 2-Phenyl-Benzothiazoles

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

| Compound Type | Cancer Cell Line | Reported IC50 (µM) | Reference |

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D (Breast) | Not specified, but most potent | [1] |

| 2-(4-hydroxyphenyl)benzothiazole derivatives | A549 (Lung), MCF7-ADR (Breast) | 10.07-13.21 µg/ml | [8] |

| Triazole-linked 2-phenyl benzothiazole (Compound 5d) | Colo-205 (Colon), A549 (Lung) | Good cytotoxicity | [4] |

Table 1: Examples of reported cytotoxic activities of 2-phenyl-benzothiazole derivatives.

Part 2: Antimicrobial Activity - Combating Microbial Resistance

In addition to their anticancer properties, 2-phenyl-benzothiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. [3][8][9][10]This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.

Spectrum of Activity and Structure-Activity Relationship

Substituted 2-phenyl-benzothiazoles have shown activity against both Gram-positive and Gram-negative bacteria. [9][10]The nature of the substituents plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of chloro, hydroxyl, and dimethylamino groups has been associated with significant antibacterial activity. [8]Brominated derivatives have been shown to exhibit an extended spectrum of activity with lower minimum inhibitory concentrations (MICs). [8]

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [11][12][13] Objective: To determine the MIC of a 2-phenyl-benzothiazole compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microplates

-

2-phenyl-benzothiazole test compound

-

Positive control (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the 2-phenyl-benzothiazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the 96-well plate using MHB.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density can be measured using a microplate reader.

-

Workflow: Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Microorganism | Reported MIC | Reference |

| 2-(substitutedphenyl)benzothiazoles | Various bacteria and fungi | Significant activity observed | [8] |

| Pyrazole-thiazole hybrids of benzothiazole | Bacillus subtilis | 1.9 µg/ml | [10] |

| Benzothiazole derivatives of isatin | E. coli, P. aeruginosa | 3.1 µg/ml, 6.2 µg/ml | [10] |

Table 2: Examples of reported antimicrobial activities of 2-phenyl-benzothiazole derivatives.

Part 3: Other Notable Biological Activities

While the anticancer and antimicrobial properties of 2-phenyl-benzothiazoles are the most extensively studied, these compounds have also been reported to possess a range of other biological activities, including:

-

Anti-inflammatory activity [1]* Anticonvulsant activity [1]* Antidiabetic properties [3]* Anti-Alzheimer's potential [1] These diverse activities underscore the therapeutic potential of the 2-phenyl-benzothiazole scaffold and warrant further investigation.

Conclusion: A Scaffold of Significant Promise

The 2-phenyl-benzothiazole framework represents a versatile and highly valuable scaffold in the realm of drug discovery. The wealth of data on its potent anticancer and antimicrobial activities, coupled with a growing understanding of its mechanisms of action and structure-activity relationships, provides a solid foundation for the rational design and development of novel therapeutic agents. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological potential of new 2-phenyl-benzothiazole derivatives. Continued exploration of this remarkable chemical entity holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (n.d.). Journal of Sciences, Islamic Republic of Iran.

- Synthesis and biological properties of 2-phenylbenzothiazole derivatives. (n.d.). Aston Research Explorer.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). PubMed.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.

- Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. (n.d.). National Center for Biotechnology Information.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (n.d.). Benchchem.

- Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF. (n.d.). ResearchGate.

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate.

- Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. (n.d.). Semantic Scholar.

- Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (n.d.). Frontiers.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. (n.d.). National Center for Biotechnology Information.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). ResearchGate.

- Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. (2020). National Center for Biotechnology Information.

- 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor. (2009). PubMed.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information.

- Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts. (n.d.). National Center for Biotechnology Information.

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. apec.org [apec.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-benzothiazol-6-ylamine

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Phenyl-benzothiazol-6-ylamine (CAS No: 6392-97-8). As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount.[1] This document is structured to provide not only the spectral data but also the underlying scientific rationale for the analytical methodologies employed, reflecting field-proven insights for researchers, scientists, and drug development professionals. We will proceed by examining the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to build a complete and validated structural profile.

Molecular Structure and Spectroscopic Implications

This compound is a polycyclic aromatic compound with a molecular formula of C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol .[2][3] Its structure comprises three key regions that dictate its spectroscopic signature:

-

The 2-Phenyl Group: An unsubstituted phenyl ring attached to the C2 position of the benzothiazole core.

-

The Benzothiazole Core: A bicyclic heteroaromatic system containing both nitrogen and sulfur.

-

The 6-Amine Group: A primary aromatic amine (-NH₂) substituent on the benzo portion of the core, which acts as a strong electron-donating group.

Each spectroscopic technique will interrogate these features differently, providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are essential.

Expertise & Rationale: Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. The primary amine protons (-NH₂) are labile and can exchange with protic solvents. DMSO-d₆ is aprotic and its polar nature ensures good sample solubility. Furthermore, amine and amide protons often appear as well-defined, albeit broad, signals in DMSO-d₆, aiding in their identification.[4]

-

Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the complex multiplets expected in the aromatic region.

-

Concentration: A sample concentration of approximately 10-20 mg/mL provides a strong signal-to-noise ratio without significant line broadening due to aggregation.[5]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound solid.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.75 mL of DMSO-d₆ to the tube.

-

Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

NMR Data Presentation and Interpretation

Due to the absence of a publicly available, assigned spectrum for this specific molecule, the following data is predicted based on established chemical shift principles and spectral data from analogous structures such as 2-aminobenzothiazole and 2-phenylbenzothiazole derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~8.10 | dd | 2H | Phenyl H-2', H-6' |

| H-b | ~7.55 | m | 3H | Phenyl H-3', H-4', H-5' |

| H-c | ~7.65 | d | 1H | Benzothiazole H-4 |

| H-d | ~7.20 | d | 1H | Benzothiazole H-7 |

| H-e | ~6.80 | dd | 1H | Benzothiazole H-5 |

| H-f | ~5.50 | s (broad) | 2H | Amine -NH₂ |

Interpretation of ¹H NMR Spectrum:

-

Phenyl Protons (H-a, H-b): The five protons of the 2-phenyl group are expected in the downfield aromatic region. The two ortho protons (H-a) are deshielded by the adjacent C=N bond and appear as a multiplet around 8.10 ppm. The remaining three protons (H-b) will form a complex multiplet further upfield.

-

Benzothiazole Protons (H-c, H-d, H-e): The protons on the benzothiazole core are influenced by the electron-donating amine group. H-4 (H-c), being ortho to the sulfur and adjacent to the thiazole ring, is expected to be the most downfield of this set. H-7 (H-d) and H-5 (H-e) are ortho and meta to the amine group, respectively, and will be shifted significantly upfield compared to an unsubstituted benzothiazole.

-

Amine Protons (H-f): The two protons of the primary amine will appear as a characteristic broad singlet around 5.50 ppm. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment.[9]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C2 (Thiazole) |

| ~152.0 | C7a (Bridgehead) |

| ~148.0 | C6 (Amine-bearing) |

| ~134.0 | C3a (Bridgehead) |

| ~133.5 | C1' (Phenyl ipso) |

| ~131.0 | C4' (Phenyl para) |

| ~129.5 | C3'/C5' (Phenyl meta) |

| ~127.0 | C2'/C6' (Phenyl ortho) |

| ~124.0 | C4 |

| ~115.0 | C5 |

| ~105.0 | C7 |

Interpretation of ¹³C NMR Spectrum:

-

The spectrum is expected to show 11 distinct signals, accounting for the 13 carbons (with two pairs being equivalent by symmetry in the phenyl ring).

-

The C=N carbon (C2) is the most deshielded, appearing far downfield.

-

The carbon attached to the amine group (C6) is strongly shielded by the nitrogen's lone pair, but its position within an aromatic system places it around 148.0 ppm.

-

The remaining aromatic carbons appear in the typical range of 105-152 ppm.

Workflow Visualization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Experimental Design

For a solid sample, the goal is to create a thin, uniform layer for the IR beam to pass through.

-

Sampling Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a small amount of the solid is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide).[10][11] This is faster and often yields better results than the traditional KBr pellet method, which requires grinding the sample with potassium bromide and pressing it into a disk.[10][12] The thin solid film method, where the sample is dissolved and evaporated onto a salt plate, is also an excellent alternative.[13][14]

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal surface is clean by wiping it with a soft tissue soaked in isopropanol.

-

Perform a background scan to capture the spectrum of the ambient environment (CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound solid onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to press the solid firmly and evenly against the crystal. Consistent pressure is key to reproducibility.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000–400 cm⁻¹.

-

Cleanup: After analysis, raise the pressure arm, and clean the crystal surface thoroughly with isopropanol.

FT-IR Data Presentation and Interpretation

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450–3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100–3000 | C-H Stretch | Aromatic C-H | Medium-Weak |

| 1620–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600–1450 | C=C & C=N Stretch | Aromatic Rings & Thiazole | Strong (multiple bands) |

| 1335–1250 | C-N Stretch | Aromatic Amine | Strong |

| 900-670 | C-H Out-of-plane Bend | Aromatic Substitution | Strong |

Interpretation of FT-IR Spectrum:

-

N-H Vibrations: The most diagnostic peaks for the amine group will be the two distinct N-H stretching bands between 3450-3300 cm⁻¹, characteristic of a primary amine.[15] The N-H bending vibration around 1600 cm⁻¹ further confirms its presence.

-

Aromatic C-H Stretch: A cluster of weak to medium bands just above 3000 cm⁻¹ confirms the presence of hydrogens on aromatic rings.

-

Ring Vibrations: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the C=C and C=N stretching of the fused aromatic system, as well as the C-H bending modes that are characteristic of the substitution patterns on both the phenyl and benzothiazole rings. The strong C-N stretch of the aromatic amine is also a key identifier.[15][16]

Workflow Visualization

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its substructures.

Expertise & Rationale: Experimental Design

-

Ionization Method: Electron Ionization (EI) is the classic and most appropriate method for a relatively small, thermally stable organic molecule like this.[17] At a standard energy of 70 eV, EI induces reproducible fragmentation, creating a characteristic "fingerprint" that can be compared to spectral libraries.[18] This extensive fragmentation provides rich structural information.[17]

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for a solid or by injecting a dilute solution (in a volatile solvent like methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons (70 eV), causing the ejection of an electron to form a radical cation (M•⁺).[17]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS Data Presentation and Interpretation

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Proposed Ion | Comments |

| 226 | [C₁₃H₁₀N₂S]•⁺ | Molecular Ion (M•⁺) . Confirms the molecular weight. |

| 225 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation. |

| 199 | [M-HCN]•⁺ | Loss of hydrogen cyanide from the thiazole ring. |

| 149 | [C₇H₅N₂S]⁺ | Cleavage of the phenyl group. |

| 121 | [C₇H₅S]⁺ | Fragment corresponding to a benzothiazole radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation of Mass Spectrum:

-

Molecular Ion (M•⁺): The most critical peak is the molecular ion at m/z = 226. Its presence confirms the molecular formula. The molecular weight of 226 is an even number, which is consistent with the Nitrogen Rule , stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[19]

-

Major Fragments: The fused benzothiazole ring is a very stable aromatic system, so it is expected to be a prominent feature in the fragmentation pattern. The loss of the phenyl group (mass 77) to give a fragment at m/z 149 is a highly plausible pathway. The appearance of a strong peak at m/z 77 would confirm the presence of the unsubstituted phenyl ring. Alpha-cleavage characteristic of amines is less likely to be the primary fragmentation pathway in such a rigid aromatic system.[19]

Workflow Visualization

Integrated Spectroscopic Analysis

By combining the data from these three techniques, we achieve a self-validating and unambiguous confirmation of the structure of this compound.

-

MS confirms the correct molecular weight (226 amu) and formula (C₁₃H₁₀N₂S).

-

FT-IR confirms the presence of key functional groups: the primary amine (-NH₂) and the aromatic C-H and C=C/C=N bonds.

-

NMR provides the complete structural map, showing the number of distinct protons and carbons, their chemical environments, and their connectivity, confirming the specific substitution pattern of the phenyl group at C2 and the amine at C6.

This integrated approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation of this compound.

References

-

Feist, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(2), 209. [Link]

-

Takhistov, V. V., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Mass Spectrometry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

-

Feist, P. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 6392-97-8, this compound. [Link]

-

Jackowski, K., et al. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(9), 3641-3657. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Bull, J. A., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

-

ResearchGate. (2007). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

-

Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

ResearchGate. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

-

LibreTexts Chemistry. (2022). Electron Ionization. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

An, H., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLOS ONE. [Link]

-

NIST. (n.d.). Benzothiazole, 2-phenyl-. [Link]

-

Semantic Scholar. (n.d.). A class of carbonic anhydrase II and VII-selective inhibitors. [Link]

-

Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. [Link]

-

Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. [Link]

-

ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]

-

LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. [Link]

Sources

- 1. Cas 6392-97-8,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 6392-97-8 [m.chemicalbook.com]

- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arabjchem.org [arabjchem.org]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. 2-Benzothiazolamine(136-95-8) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. repository.qu.edu.iq [repository.qu.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rroij.com [rroij.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-benzothiazol-6-ylamine

Foreword

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth technical exploration of 2-Phenyl-benzothiazol-6-ylamine, a molecule of significant interest within the benzothiazole family. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. By leveraging data from structurally analogous compounds and established scientific principles, we will delineate its predicted solubility and stability profiles. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in generating empirical data for this promising molecule.

Introduction to this compound

This compound (CAS No. 6392-97-8) is a heterocyclic aromatic amine featuring a benzothiazole core substituted with a phenyl group at the 2-position and an amine group at the 6-position.[1][2][3][4] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5] The presence of the amine and the phenyl group on the benzothiazole ring system suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening.[1] A thorough understanding of its solubility and stability is a critical prerequisite for its advancement in any research and development pipeline.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties form the basis for predicting its behavior in various solvent systems and under different environmental stressors.

| Property | Value | Source |

| CAS Number | 6392-97-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂S | [1][2][3] |

| Molecular Weight | 226.3 g/mol | [2] |

| Melting Point | 206-207 °C | [1] |

| Boiling Point | 430.9 °C at 760 mmHg | [1] |

| Appearance | Solid (predicted) | [6] |

| pKa | 2.0 ± 0.10 (Predicted) | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] The structure of this compound, with its large aromatic surface area and a polar amine group, suggests a nuanced solubility profile.

Predicted Solubility in Common Solvents

Based on its structure, the following solubility characteristics are anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble | The molecule's significant nonpolar character, owing to the phenyl and benzothiazole rings, is expected to dominate, leading to low aqueous solubility. |

| Aqueous Acids (e.g., 0.1 N HCl) | Moderately Soluble | The basic amine group at the 6-position will be protonated in acidic conditions, forming a more soluble salt.[8] |

| Aqueous Bases (e.g., 0.1 N NaOH) | Poorly Soluble | The amine group will remain uncharged in basic solutions, and the overall molecule lacks acidic protons, thus solubility is not expected to increase.[8] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble to Freely Soluble | These solvents are capable of disrupting the intermolecular forces in the solid lattice and can interact favorably with both the polar amine group and the aromatic rings.[9] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Sparingly to Moderately Soluble | These solvents can engage in hydrogen bonding with the amine group, but their polarity may be insufficient to fully overcome the lipophilic nature of the molecule.[7] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | The significant difference in polarity between the solute and these solvents will likely result in poor solubility.[7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[7]

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7]

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The International Council for Harmonisation (ICH) provides a framework for stability testing.[11][12][13]

Predicted Stability

The chemical structure of this compound provides clues to its potential stability liabilities:

| Condition | Predicted Stability | Rationale |

| Acidic pH | Potentially Unstable | While protonation enhances solubility, prolonged exposure to strong acidic conditions and elevated temperatures could lead to hydrolysis of the amine or other degradation pathways. |

| Basic pH | Likely Stable | The molecule lacks functional groups that are highly susceptible to base-catalyzed hydrolysis. |

| Oxidative Stress | Potentially Unstable | The sulfur atom in the benzothiazole ring and the amine group are susceptible to oxidation. |

| Photostability | Potentially Unstable | Aromatic systems can absorb UV light, which may lead to photodegradation. Photostability testing is recommended as per ICH Q1B guidelines.[12] |

| Thermal Stress | Likely Stable at Ambient Temperatures | The high melting point suggests good thermal stability in the solid state under normal storage conditions. However, accelerated stability studies at elevated temperatures are necessary to confirm this. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

While direct experimental data for this compound is currently limited, this technical guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is predicted to be a lipophilic molecule with low aqueous solubility that can be improved in acidic conditions. Its stability profile is likely to be influenced by oxidative and photolytic stress. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the solubility and stability of this compound, thereby facilitating its potential development in pharmaceutical and chemical research.

References

- ICH Stability Guidelines | LSC Group®.

- EXPERIMENT 1 DETERMIN

- Cas 6392-97-8, this compound | lookchem.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).

- Ich guidelines for stability studies 1 | PPTX - Slideshare.

- Annex 10 - ICH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- General Experimental Protocol for Determining Solubility - Benchchem.

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace.

- Compound solubility measurements for early drug discovery | Comput

- This compound | CAS 6392-97-8 | SCBT.

- This compound CAS#: 6392-97-8 - ChemicalBook.

- 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica.

- This compound | 6392-97-8 - ChemicalBook.

- Chemistry of 2-(2′-Aminophenyl)

- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Deriv

- In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine - Benchchem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 6392-97-8 [m.chemicalbook.com]

- 4. This compound | 6392-97-8 [amp.chemicalbook.com]

- 5. journals.ut.ac.ir [journals.ut.ac.ir]

- 6. 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. lifechemicals.com [lifechemicals.com]

- 10. scispace.com [scispace.com]

- 11. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylbenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Core and the Significance of the 2-Aryl Moiety

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] Among the various substituted benzothiazoles, the 2-arylbenzothiazole framework has emerged as a particularly fruitful area of research, demonstrating significant potential in therapeutic and diagnostic applications.[5][6] The introduction of an aryl group at the 2-position of the benzothiazole ring system profoundly influences its electronic and steric properties, often enhancing its biological efficacy and target specificity. This guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 2-arylbenzothiazole compounds, with a particular focus on their journey as potent anticancer agents.

A Historical Perspective: From Discovery to a Prominent Pharmacophore

The history of benzothiazole chemistry dates back to the late 19th century, with initial synthetic methods primarily involving the condensation of 2-aminothiophenol with various reagents.[3] However, the specific exploration of 2-arylbenzothiazoles as a distinct class with significant biological activity gained momentum in the latter half of the 20th century and has accelerated rapidly in recent decades. Initially, these compounds were investigated for a range of applications, including as dyes and agricultural chemicals. The turn of the 21st century marked a pivotal point, with researchers increasingly recognizing their potential as therapeutic agents.[6] This shift was driven by the discovery of their potent and often selective cytotoxicity against various cancer cell lines, sparking extensive research into their mechanism of action and structure-activity relationships (SAR).[7][8] Today, 2-arylbenzothiazoles are a cornerstone in the design of novel therapeutics, not only for cancer but also for a spectrum of other diseases, including neurodegenerative disorders like Alzheimer's disease, and as antimicrobial agents.[1][5][6]

Synthetic Strategies: Crafting the 2-Arylbenzothiazole Scaffold

The synthetic accessibility of 2-arylbenzothiazoles is a key factor contributing to their widespread investigation.[5][6] A variety of synthetic routes have been developed and refined over the years, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.[9][10][11]

The Workhorse: Condensation of 2-Aminothiophenol with Aldehydes

The most common and direct method for synthesizing 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with aromatic aldehydes.[10][12] This reaction is versatile and can be performed under various conditions, often with the use of a catalyst to improve yields and reaction times.

Illustrative Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent like hydrogen peroxide/hydrochloric acid.[10][13]

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylbenzothiazole.

The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times.[6]

Modern Synthetic Innovations

In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly synthetic methods. These include:

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions between 2-halobenzothiazoles and arylboronic acids offer a powerful tool for creating a diverse library of 2-arylbenzothiazoles.[1]

-

One-Pot, Multi-Component Reactions: These strategies involve the simultaneous reaction of three or more starting materials in a single vessel, streamlining the synthetic process and reducing waste.[14]

-

Green Chemistry Approaches: The use of water as a solvent, ionic liquids, and solid-supported catalysts are examples of green methodologies being applied to 2-arylbenzothiazole synthesis, minimizing the use of hazardous reagents and solvents.[11][15]

Below is a diagram illustrating the primary synthetic pathways to 2-arylbenzothiazoles.

Caption: Key synthetic routes to 2-arylbenzothiazoles.

Biological Activities and Mechanism of Action: A Focus on Anticancer Properties

2-Arylbenzothiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][13] However, their most extensively studied and promising application is in the field of oncology.[7][8][16][17]

Potent and Selective Anticancer Activity

A hallmark of many 2-arylbenzothiazole derivatives is their potent and selective cytotoxicity against a range of human cancer cell lines, including breast, colon, lung, and ovarian cancers, often at nanomolar concentrations.[18][19] Remarkably, these compounds frequently display significantly lower toxicity towards normal, healthy cells, a critical attribute for any potential anticancer drug.[20]

One of the pioneering compounds in this class is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which demonstrated potent growth inhibition against several human breast cancer cell lines.[18] Another notable example is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, formerly GW 610), which also showed potent and selective inhibitory activity.[8][19]

The Role of Cytochrome P450 1A1 (CYP1A1) in Bioactivation

A fascinating and crucial aspect of the anticancer mechanism of many 2-arylbenzothiazoles is their bioactivation by the cytochrome P450 enzyme, CYP1A1.[18][21][22] CYP1A1 is an enzyme involved in the metabolism of xenobiotics and is often overexpressed in tumor cells compared to normal tissues.[23]

The proposed mechanism involves the following steps:

-

Uptake by Cancer Cells: The 2-arylbenzothiazole compound enters the cancer cell.

-

CYP1A1-Mediated Metabolism: Inside the cell, CYP1A1 metabolizes the compound, often through oxidation, generating reactive electrophilic intermediates.[18][22]

-

Adduct Formation: These reactive metabolites can then form covalent adducts with critical cellular macromolecules, such as DNA and proteins.[18]

-

Induction of Apoptosis: The formation of these adducts triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).[18]

This CYP1A1-dependent bioactivation provides a basis for the selective toxicity of these compounds towards cancer cells.

The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of CYP1A1-mediated bioactivation.

Structure-Activity Relationship (SAR) and Clinical Advancements

Extensive SAR studies have been conducted to optimize the anticancer activity of 2-arylbenzothiazoles. These studies have revealed that substitutions on both the benzothiazole ring and the 2-aryl moiety can significantly impact potency and selectivity.[20] For instance, the presence of electron-withdrawing groups, such as fluorine, at the 5-position of the benzothiazole ring has been shown to enhance anticancer activity.[8]

The promising preclinical data for several 2-arylbenzothiazole derivatives has led to their advancement into clinical trials.[18][20] For example, 5F 203 entered Phase I clinical trials, underscoring the therapeutic potential of this class of compounds.[18] While the journey from the laboratory to a clinically approved drug is long and challenging, the continued investigation of 2-arylbenzothiazoles holds great promise for the future of cancer therapy.

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50/GI50 | Reference |

| 5F 203 | MCF-7 (Breast) | < 1 nM | [18] |

| 5F 203 | MDA 468 (Breast) | < 1 nM | [18] |

| 5F 203 | IGROV-1 (Ovarian) | < 1 nM | [18] |

| PMX 610 | Lung, Colon, Breast | Potent and Selective | [8] |

| Compound 7e | SKRB-3 (Breast) | 1.2 nM | [16] |

| Compound 7e | SW620 (Colon) | 4.3 nM | [16] |

| Compound 7e | A549 (Lung) | 44 nM | [16] |

| Compound 7e | HepG2 (Liver) | 48 nM | [16] |

Conclusion: A Privileged Scaffold with a Bright Future

The journey of 2-arylbenzothiazole compounds from their initial discovery to their current status as a "privileged scaffold" in drug discovery is a testament to the power of medicinal chemistry. Their synthetic tractability, coupled with their potent and selective biological activities, particularly as anticancer agents, has solidified their importance in the field. The unique mechanism of action, often involving bioactivation by CYP1A1, offers a compelling strategy for targeting cancer cells. As research continues to unravel the full potential of this remarkable class of compounds, the development of novel and effective 2-arylbenzothiazole-based therapeutics for a range of human diseases remains a highly promising endeavor.

References

- Current advances in the synthetic strategies of 2-arylbenzothiazole - ProQuest. (n.d.).

- Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 734.

- Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(19), 2430–2440.

- Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed. (2003). Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-2590.

-

2-arylbenzothiazole derivatives as potent anticancer agents. (Compound 85-88). - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchGate. (n.d.). Retrieved from [Link]

- Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC - PubMed Central. (2020). Frontiers in Chemistry, 8, 426.

-

Biologically active compounds having 2-arylbenzothiazole scaffold - ResearchGate. (n.d.). Retrieved from [Link]

- Gao, X., Liu, J., & Wang, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5588.

- Shi, H. X., Wang, Z., Xia, Y., & Liu, B. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. Molecules, 17(4), 3933–3944.

-

Synthesis and Biological Evaluation of 2-Arylbenzothiazole as Antimicrobial and antioxidant agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(19), 2430-2440.

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]

- Zauer, K., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.

- Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. (2021). Molecules, 26(16), 4983.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.

- Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole anti-tumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical research in toxicology, 25(8), 1740–1751.

- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Pharmaceutical Sciences and Research, 11(12), 3823-3831.

-

Benzothiazole derivatives as anticancer agents - FLORE. (2019). Retrieved from [Link]

- Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical research in toxicology, 25(8), 1740–1751.

- Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 | Chemical Research in Toxicology - ACS Publications. (2012). Chemical Research in Toxicology, 25(8), 1740-1751.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2023). Molecules, 28(18), 6691.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (2023). Scientific Reports, 13(1), 17482.

- Zauer, K., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.

- Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. (2014). RSC Advances, 4(22), 11344-11352.

- Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791.

-

Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2023). RSC Medicinal Chemistry, 14(11), 2135-2178.

- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - MDPI. (2023). Molecules, 28(21), 7351.

- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed Central. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914.

- Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants - NIH. (2019). Reproductive Toxicology, 87, 107-118.

- Gao, X., Liu, J., & Wang, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5588.

-

Synthesis of 2-arylbenzothiazole using benzothiazole as precursor - ResearchGate. (n.d.). Retrieved from [Link]

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (2021). Molecules, 26(21), 6653.

- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (2023). Archiv der Pharmazie, 356(11), e2300275.

Sources

- 1. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances in the synthetic strategies of 2-arylbenzothiazole - ProQuest [proquest.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Phenyl-benzothiazol-6-ylamine in Preclinical Anticancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Phenyl-benzothiazol-6-ylamine and its derivatives in anticancer research. This document outlines the core mechanisms, provides detailed experimental protocols, and offers insights into data interpretation, grounded in the established scientific literature.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, serves as a "privileged scaffold" in drug discovery, allowing for diverse chemical modifications to modulate biological activity.[4]

Within this family, 2-phenyl-benzothiazole derivatives have emerged as particularly promising anticancer agents.[5][6][7] The parent compound, 2-(4-aminophenyl)benzothiazole, and its analogs have demonstrated potent and selective growth-inhibitory effects against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[8][9][10] Their unique profile of antitumor activity suggests a mechanism of action distinct from many clinically used chemotherapeutic agents.[10][11] This guide will focus on the practical application of this compound, a key analog, in a preclinical research setting.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity

The anticancer activity of 2-phenyl-benzothiazole derivatives is not attributed to a single mode of action but rather a combination of mechanisms that collectively lead to cancer cell death. Understanding these pathways is critical for designing robust experiments and interpreting results.

Bioactivation via Cytochrome P450 Enzymes

A key aspect of the mechanism of action for many 2-aminophenyl-benzothiazoles is their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1.[10] This biotransformation can generate reactive electrophilic species that form DNA adducts, leading to DNA damage and subsequent activation of apoptotic pathways.[10] This metabolic activation contributes to the selective cytotoxicity of these compounds in cancer cells that overexpress CYP1A1.

Induction of Apoptosis

A primary outcome of treatment with 2-phenyl-benzothiazole derivatives is the induction of programmed cell death, or apoptosis.[12] This is often characterized by:

-

Cell Cycle Arrest: Compounds can cause an accumulation of cells in specific phases of the cell cycle, frequently the G2/M phase, preventing cell division.[11]

-

Mitochondrial Membrane Disruption: A decrease in mitochondrial membrane potential is a common indicator of apoptosis induction.[13]

-

Modulation of Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins.[13]

Inhibition of Key Signaling Pathways

Recent studies have implicated the modulation of critical cancer-related signaling pathways in the anticancer effects of benzothiazole derivatives.[13] These include:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Downregulation of EGFR activity has been observed, which is crucial as EGFR is often overexpressed in many cancers and drives proliferation.[13]

-

Downstream Pathways: Inhibition of key downstream signaling cascades such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are all pivotal for cancer cell growth, survival, and proliferation.[13]

The following diagram illustrates the proposed signaling pathways affected by this compound.

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

The following protocols are designed to be adaptable for the evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

-

Cell Seeding:

-

Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-